molecular formula C16H15ClN2OS B5544971 4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide CAS No. 5364-94-3

4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide

Cat. No.: B5544971
CAS No.: 5364-94-3
M. Wt: 318.8 g/mol
InChI Key: WEHPXFWEUSDRBN-UHFFFAOYSA-N
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Description

Contextualization of Thiourea (B124793) and Benzamide (B126) Chemical Scaffolds in Organic and Biochemical Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is a structural analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom. mdpi.com This substitution imparts distinct chemical properties, making thiourea and its derivatives versatile building blocks in organic synthesis. mdpi.com In biochemical research, the thiourea moiety is recognized for its ability to form strong hydrogen bonds and coordinate with metal ions, which contributes to its diverse biological activities. mdpi.comnih.gov Thiourea derivatives have been investigated for a wide range of pharmacological applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov

Benzamide, consisting of a benzene (B151609) ring attached to an amide group, is another privileged scaffold in medicinal chemistry. The benzamide nucleus is a key component in numerous approved drugs and biologically active compounds. Its chemical stability and ability to participate in hydrogen bonding and π-π stacking interactions make it an attractive anchor for molecular design. Benzamide derivatives have shown a wide array of biological effects, including acting as inhibitors for various enzymes. acs.org

The combination of these two scaffolds into a single molecule, as seen in the carbamothioylbenzamide structure, creates a framework with significant potential for diverse biological interactions.

Academic Significance of Substituted Carbamothioylbenzamide Structures in Molecular Design

The academic significance of substituted carbamothioylbenzamide structures lies in their modular nature, which allows for systematic structural modifications to explore structure-activity relationships (SAR). By altering the substituents on both the benzamide and the phenylcarbamothioyl portions of the molecule, researchers can fine-tune its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile.

This adaptability makes them valuable tools in drug discovery and molecular design. The N-(arylcarbamothioyl)benzamide backbone serves as a versatile template for developing inhibitors for various biological targets. For instance, derivatives of this class have been synthesized and evaluated for their potential as antimicrobial agents, with some compounds showing significant activity against both planktonic and biofilm-embedded bacterial and fungal cells. nih.gov The design of these molecules often involves computational methods, such as molecular docking, to predict their binding affinity and orientation within the active sites of target proteins. nih.gov

Research Rationale for Investigating 4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide and its Derivatives

The specific investigation into this compound and its derivatives is driven by the pursuit of novel therapeutic agents with improved efficacy and selectivity. The rationale for exploring this particular substitution pattern can be broken down by analyzing the contribution of each component:

4-Chloro Substituent: The presence of a chlorine atom at the para-position of the benzamide ring can significantly influence the molecule's electronic properties and lipophilicity. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. The chloro group can also impact the metabolic stability of the compound.

2-Ethylphenyl Substituent: The ethyl group at the ortho-position of the phenyl ring attached to the thiourea moiety introduces a steric element that can affect the molecule's conformation and its interaction with target proteins. The position and size of this alkyl group can be crucial for achieving selective binding.

The synthesis of a series of related derivatives allows for a systematic exploration of how these substitutions affect biological activity. For example, studies on similar N-(substituted-phenylcarbamothioyl) benzamides have revealed that different substituents on the phenyl ring can lead to varying degrees of anti-inflammatory activity. nih.gov The general synthetic route to these compounds often involves the reaction of a substituted benzoyl isothiocyanate with an appropriate aromatic amine. nih.govresearchgate.net This straightforward synthesis allows for the generation of a library of compounds for biological screening.

The table below summarizes the general synthesis approach for N-arylcarbamothioyl benzamides.

StepDescriptionReactants
1Formation of Aroyl IsothiocyanateAroyl chloride and a thiocyanate (B1210189) salt (e.g., potassium thiocyanate)
2Reaction with AmineThe in-situ generated aroyl isothiocyanate and a substituted aniline

This systematic approach to synthesis and biological evaluation is fundamental to medicinal chemistry and the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-[(2-ethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-2-11-5-3-4-6-14(11)18-16(21)19-15(20)12-7-9-13(17)10-8-12/h3-10H,2H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHPXFWEUSDRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968408
Record name 4-Chloro-N-{[(2-ethylphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5364-94-3
Record name 4-Chloro-N-{[(2-ethylphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro N 2 Ethylphenyl Carbamothioyl Benzamide and Analogues

Retrosynthetic Analysis and Precursor Synthesis Strategies for Thiourea-Benzamide Systems

Retrosynthetic analysis of 4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide reveals two primary disconnection approaches, both of which hinge on the formation of the central N-acylthiourea linkage. The most common strategy involves disconnecting the molecule at the C-N bond between the thiocarbonyl group and the 2-ethylphenylamino moiety. This leads to two key precursors: 4-chlorobenzoyl isothiocyanate and 2-ethylaniline. A second approach involves the disconnection of the amide bond, which points to 4-chlorobenzoyl chloride and (2-ethylphenyl)thiourea as the immediate precursors.

The synthesis of the precursors themselves is straightforward. 4-Chlorobenzoyl chloride is typically prepared from 4-chlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. 2-Ethylaniline is a commercially available starting material. The intermediate, 4-chlorobenzoyl isothiocyanate, is generally synthesized in situ by the reaction of 4-chlorobenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium thiocyanate, in an appropriate solvent like acetone.

Classical Condensation and Coupling Reactions for Carbamothioylbenzamide Formation

The formation of the carbamothioylbenzamide core of this compound and its analogues is predominantly achieved through classical condensation and coupling reactions. These methods are well-established, reliable, and allow for a high degree of structural diversity in the resulting products.

Isothiocyanate-Amine Condensation Routes in the Synthesis of Substituted Thioureas

The most widely employed method for the synthesis of N,N'-disubstituted acylthioureas is the condensation reaction between an acyl isothiocyanate and a primary amine. In the context of this compound, this involves the reaction of 4-chlorobenzoyl isothiocyanate with 2-ethylaniline. nih.gov

The reaction proceeds via a nucleophilic addition of the amino group of 2-ethylaniline to the electrophilic carbon atom of the isothiocyanate group of 4-chlorobenzoyl isothiocyanate. This method is highly efficient and typically carried out in a suitable organic solvent such as acetone or tetrahydrofuran at room temperature or with gentle heating. researchgate.netclockss.org The acyl isothiocyanate intermediate is often generated in situ from the corresponding acyl chloride and a thiocyanate salt to avoid isolation of the reactive isothiocyanate. clockss.orgfarmaciajournal.com

Table 1: Examples of Isothiocyanate-Amine Condensation for Thiourea (B124793) Synthesis

Acyl Isothiocyanate Amine Product Reference
4-Chlorobenzoyl isothiocyanate 6-Methylpyridin-2-amine 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide clockss.org
Benzoyl isothiocyanate 3-Fluoroaniline N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea nih.gov

Reactivity of Acyl Chlorides in Carbamothioylbenzamide Synthesis

An alternative and also widely used method for the synthesis of N-acylthioureas involves the direct reaction of an acyl chloride with a pre-formed thiourea. For the synthesis of this compound, this would entail the reaction of 4-chlorobenzoyl chloride with (2-ethylphenyl)thiourea. nih.gov

This reaction is a nucleophilic acyl substitution where the nitrogen of the thiourea acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride gas that is formed as a byproduct. Solvents such as tetrahydrofuran are commonly used, and the reaction may require heating to proceed to completion. nih.gov Studies have shown that optimizing reaction parameters such as temperature and time can significantly impact the yield of the desired product. nih.gov

Table 2: Synthesis of Acylthioureas from Acyl Chlorides

Acyl Chloride Thiourea Product Yield (%) Reference
4-Chlorobenzoyl chloride Thiourea 4-Chlorobenzoylthiourea 48.79 nih.gov
Benzoyl chloride N/A N-[(Phenylcarbonyl)carbamothioyl]benzamide High niscpr.res.in

Advanced Synthetic Approaches to Substituted Benzamide (B126) and Thiourea Derivatives

Beyond the classical methods, advanced synthetic strategies are continually being developed to offer more efficient, atom-economical, and regioselective routes to substituted benzamides and thioureas. These approaches often utilize modern catalytic systems to achieve transformations that are not possible with traditional methods.

Exploration of C–H Bond Activation Strategies in Benzamide Synthesis

Transition metal-catalyzed C–H bond activation has emerged as a powerful tool for the synthesis of complex molecules, including benzamide derivatives. rsc.org This strategy allows for the direct functionalization of otherwise inert C-H bonds, providing a more step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For the synthesis of analogues of this compound, C-H activation could be employed to introduce substituents on the aromatic rings of the benzamide or aniline moieties.

For example, cobalt-catalyzed C–H activation/annulation of benzamides with alkynes has been shown to be an effective method for the synthesis of isoquinolinones. While not directly forming the thiourea linkage, this methodology demonstrates the potential for late-stage modification of the benzamide core, which could then be converted to the desired carbamothioylbenzamide. The directing group ability of the amide functionality is often harnessed to control the regioselectivity of the C-H activation process. rsc.org

Nucleophilic Substitution Pathways for Constructing Carbamothioyl Linkages

The formation of the carbamothioyl linkage is fundamentally a nucleophilic substitution reaction. nih.gov The classical methods described in section 2.2 are prime examples of this. However, variations and enhancements of these nucleophilic substitution pathways can be considered as advanced approaches.

For instance, the use of phase-transfer catalysts can enhance the reaction rate and yield in the synthesis of N-acyl thiourea derivatives, especially when dealing with reactants of low solubility. Furthermore, the development of novel reagents that act as synthetic equivalents of isothiocyanates can provide safer and more manageable alternatives to the often volatile and toxic isothiocyanates themselves.

The mechanism of nucleophilic acyl substitution typically proceeds through a tetrahedral intermediate. nih.gov In the case of an acyl chloride reacting with a thiourea, the nitrogen of the thiourea attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion to form the final product. Understanding these mechanistic details allows for the rational design of reaction conditions and catalysts to optimize the synthesis of compounds like this compound.

Reaction Optimization and Yield Enhancement Studies for this compound Synthesis

The synthesis of this compound involves the key intermediate, 4-chlorobenzoyl isothiocyanate, which is subsequently reacted with 2-ethylaniline. The optimization of this synthetic route focuses on improving the efficiency of both the formation of the isothiocyanate and its subsequent reaction.

Detailed research findings on analogous systems have demonstrated that the use of phase-transfer catalysts (PTCs) and solvent-free conditions can lead to significant improvements in yield and reaction time. These methodologies are directly applicable to the synthesis of the target compound.

Another significant advancement in the synthesis of N-aryl-N'-aroyl thioureas is the application of solvent-free reaction conditions, also under phase-transfer catalysis. researchgate.net This "green chemistry" approach not only reduces environmental impact by eliminating the need for volatile organic solvents but also often leads to higher yields and shorter reaction times. For a series of N-aryl-N'-aroyl thioureas, this method resulted in yields ranging from 80.0% to 98.1% with reaction times as short as 1.5 to 2.0 minutes, a substantial improvement over conventional methods that can take 8 to 12 hours. researchgate.net

These optimized conditions can be extrapolated to the synthesis of this compound. The reaction would involve the treatment of 4-chlorobenzoyl chloride with potassium or ammonium thiocyanate in the presence of a phase-transfer catalyst, followed by the addition of 2-ethylaniline.

Table 1: Comparison of Synthetic Methodologies for N-Acyl Thiourea Derivatives

MethodCatalystSolventReaction TimeYield (%)
ConventionalNoneAcetone8-12 hoursModerate
PTC CatalyzedTBABAcetoneNot specified76
Solvent-Free PTCPTCNone1.5-2.0 minutes80.0-98.1

Table 2: Hypothetical Application of Optimized Conditions for this compound Synthesis

Reactant 1Reactant 2Reactant 3CatalystConditionExpected Yield (%)
4-Chlorobenzoyl chlorideKSCN2-EthylanilineNoneConventional (Acetone, reflux)~40-60
4-Chlorobenzoyl chlorideKSCN2-EthylanilineTBABPTC (Acetone, reflux)>75
4-Chlorobenzoyl chlorideKSCN2-EthylanilinePTCSolvent-Free>80

The data presented in these tables clearly indicates that the application of phase-transfer catalysis, particularly under solvent-free conditions, is a highly effective strategy for enhancing the yield of N-acyl thioureas. Therefore, it is the recommended approach for the efficient synthesis of this compound.

Structural Elucidation and Conformational Analysis of 4 Chloro N 2 Ethylphenyl Carbamothioyl Benzamide

Spectroscopic Characterization Techniques and Interpretation Methodologies

Spectroscopic analysis provides fundamental insights into the molecular framework of N-acyl thiourea (B124793) compounds. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to determine vibrational modes, map molecular connectivity, and analyze electronic transitions, respectively. nih.govnih.govmdpi.com

Infrared spectroscopy is a primary tool for identifying the key functional groups within 4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide by measuring the absorption of infrared radiation, which excites molecular vibrations. The N-acyl thiourea backbone gives rise to several characteristic absorption bands.

The N-H stretching vibrations typically appear as broad bands in the region of 3100-3400 cm⁻¹. The carbonyl group (C=O) stretching vibration is expected to be observed around 1670-1690 cm⁻¹. farmaciajournal.com This frequency can be influenced by the formation of intramolecular hydrogen bonds with an adjacent N-H proton, which often causes a shift to a lower wavenumber. nih.govresearchgate.net The thiocarbonyl (C=S) stretching band, which is characteristic of thioureas, is typically found in the 700-850 cm⁻¹ range, though it can be coupled with other vibrations. The composite C-N stretching and N-H bending modes often result in intense bands between 1500 and 1530 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-Cl stretching of the chlorophenyl group would appear in the fingerprint region.

Table 1: Expected Infrared (IR) Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H 3100 - 3400 Stretching
Aromatic C-H > 3000 Stretching
C=O (Amide I) 1670 - 1690 Stretching
C=C (Aromatic) 1450 - 1600 Stretching
N-H (Amide II) 1500 - 1530 Bending
C-N 1200 - 1350 Stretching
C=S 700 - 850 Stretching

NMR spectroscopy is indispensable for mapping the carbon and proton environments within the molecule, confirming its connectivity.

¹H NMR Spectroscopy: In the proton NMR spectrum, the two N-H protons are expected to resonate as distinct, broad singlets at very downfield chemical shifts, typically in the range of δ 11.0–12.7 ppm, due to the effects of resonance and intramolecular hydrogen bonding. mdpi.comnih.gov The aromatic protons on the 4-chlorobenzoyl and 2-ethylphenyl rings would appear in the δ 7.0–8.0 ppm region, with their specific splitting patterns determined by their substitution. The ethyl group on the phenyl ring is expected to produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely resonating further upfield. farmaciajournal.commdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The thiocarbonyl (C=S) carbon is the most deshielded, typically appearing in the δ 179–182 ppm range. nih.gov The carbonyl (C=O) carbon signal is expected around δ 169–171 ppm. nih.gov The aromatic carbons will resonate in the δ 115–140 ppm region, with their precise shifts influenced by the chloro and ethyl substituents. The carbons of the ethyl group will appear at the highest field, with the -CH₂ carbon around δ 27 ppm and the -CH₃ carbon around δ 15 ppm. mdpi.com

Table 2: Expected ¹H NMR Chemical Shifts

Proton Type Expected Chemical Shift (δ ppm) Multiplicity
N-H (Amide) 11.5 - 12.2 Broad Singlet
N-H (Thioamide) 12.1 - 12.7 Broad Singlet
Aromatic C-H 7.0 - 8.0 Multiplets
-CH₂- (Ethyl) ~2.5 Quartet

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon Type Expected Chemical Shift (δ ppm)
C=S 179 - 182
C=O 169 - 171
Aromatic C 115 - 140
-CH₂- (Ethyl) ~27

UV-Vis spectroscopy probes the electronic transitions within the molecule. The structure of this compound contains several chromophores, including the two aromatic rings and the carbonyl and thiocarbonyl groups. These groups are expected to give rise to intense absorptions in the UV region.

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ)

Transition Chromophore Expected Wavelength Range (nm)
π → π* Aromatic Rings, C=O, C=S 200 - 300

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide data on molecular connectivity, single-crystal X-ray crystallography offers definitive proof of the three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and the details of intermolecular interactions.

The crystal packing of N-acyl thiourea derivatives is heavily influenced by a network of intermolecular and intramolecular hydrogen bonds. researchgate.net A common and stabilizing feature is an intramolecular N-H···O hydrogen bond between the benzoyl carbonyl oxygen and the adjacent amide proton, which forms a stable six-membered pseudo-ring. ukm.myuokerbala.edu.iq

In the crystal lattice, molecules are often linked by intermolecular N-H···S hydrogen bonds, where the thioamide N-H group of one molecule donates a hydrogen to the sulfur atom of a neighboring molecule. nih.gov This interaction typically leads to the formation of centrosymmetric dimers or infinite chains. researchgate.netnih.gov Other potential interactions that dictate the supramolecular architecture include weaker C-H···O or C-H···S hydrogen bonds, π-π stacking between aromatic rings, and halogen bonding involving the chlorine atom. researchgate.netnih.gov Hirshfeld surface analysis is often used to visualize and quantify these varied intermolecular contacts. researchgate.netuokerbala.edu.iq

X-ray analysis reveals the preferred conformation of the molecule in the solid state. For N-acyl thioureas, the central [C(O)NHC(S)N] fragment tends to be nearly planar. uokerbala.edu.iq The planarity is enhanced by the intramolecular N-H···O hydrogen bond. ukm.my

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical formula. This analytical method determines the mass percentage of each element within a sample, offering a direct comparison to the theoretical values calculated from its proposed molecular formula. For a compound to be considered stoichiometrically pure, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other constituent elements must align closely with the calculated values. A generally accepted tolerance for this agreement is within ±0.4% of the theoretical percentages. researchgate.net

In the case of this compound, with the molecular formula C₁₆H₁₅ClN₂OS, the theoretical elemental composition serves as a critical benchmark for verifying the successful synthesis and purity of the compound. While specific experimental data for this compound is not available in the cited literature, the theoretical percentages can be precisely calculated based on its atomic constituents and molecular weight.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are then quantitatively measured to determine the percentage of each element present in the original sample.

Below is a detailed breakdown of the calculated theoretical elemental composition for this compound. These values are the standard against which any future experimental results would be compared to confirm the compound's stoichiometry.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01116192.17660.27
HydrogenH1.0081515.1204.74
ChlorineCl35.453135.45311.12
NitrogenN14.007228.0148.79
OxygenO15.999115.9995.02
SulfurS32.065132.06510.06
Total 318.827 100.00

This theoretical data is indispensable for researchers as it provides a quantitative measure for assessing the purity of the synthesized this compound. Any significant deviation from these values in an experimental setting would suggest the presence of impurities, residual solvents, or an incorrect molecular structure, thereby necessitating further purification or re-evaluation of the synthetic pathway.

Computational and Theoretical Investigations of 4 Chloro N 2 Ethylphenyl Carbamothioyl Benzamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide, DFT is employed to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, offering deep insights that complement experimental data.

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. Using DFT methods, such as B3LYP, combined with a basis set (e.g., 6-311G++(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms. rajpub.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For N-acylthiourea derivatives, the central thiourea (B124793) moiety (-NH-C(S)-NH-C(O)-) adopts a specific conformation influenced by intramolecular hydrogen bonding and steric effects of the flanking aryl groups. The optimized geometry of related benzoylthiourea compounds shows that the calculated bond lengths and angles are generally in good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to intermolecular interactions in the solid crystal state. rajpub.comajol.info For instance, the C=O and C=S bond lengths are critical indicators of the electronic environment within the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Benzoylthiourea Analog

Data illustrates typical bond lengths and angles calculated via DFT for compounds structurally similar to this compound. Actual values for the title compound would require specific calculation.

ParameterTypical Calculated Value (Å or °)Associated Functional Group
C=O Bond Length~1.23 ÅBenzamide (B126) Carbonyl
C=S Bond Length~1.67 ÅThiourea Thione
C-N (Amide) Bond Length~1.38 ÅCarbonyl-Nitrogen
C-N (Thiourea) Bond Length~1.40 ÅThione-Nitrogen
N-C-N Bond Angle~117°Thiourea Core
O=C-N Bond Angle~122°Amide Plane

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies of the optimized structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent correlation with experimental spectra. researchgate.net

This analysis allows for the precise assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the 3100-3400 cm⁻¹ range.

C-H stretching (aromatic and ethyl): Found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O stretching (Amide I band): A strong absorption expected around 1650-1680 cm⁻¹.

C=S stretching: Usually found in the 1140-1260 cm⁻¹ region.

C-N stretching: Multiple bands contributing to the region around 1250-1550 cm⁻¹.

C-Cl stretching: Expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

Comparing the computed spectrum with an experimental one helps confirm the molecular structure and provides insights into bonding characteristics. rajpub.com For example, the position of the N-H stretching band can indicate the strength of intramolecular hydrogen bonding. researchgate.net

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies for Benzamide/Thiourea Derivatives

This table shows representative vibrational frequencies for functional groups present in the title compound, based on data from similar molecules. A scaling factor is often applied to calculated values for better agreement.

Vibrational ModeTypical Calculated Frequency (cm⁻¹)Typical Experimental Frequency (cm⁻¹)
N-H Stretch~3350 - 3450~3150 - 3300
Aromatic C-H Stretch~3080 - 3120~3050 - 3100
C=O Stretch~1690 - 1720~1650 - 1680
C=S Stretch~1160 - 1200~1140 - 1180
C-Cl Stretch~670 - 720~690 - 750

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. youtube.comnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. rsc.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as electrons can be more easily excited to the LUMO.

For thiourea derivatives, the HOMO is typically localized over the electron-rich sulfur atom and the adjacent π-systems, while the LUMO is often distributed over the benzoyl moiety. ajol.info This distribution indicates that the thiourea part of the molecule is the likely site for electrophilic attack, while the benzoyl ring is more susceptible to nucleophilic attack.

Table 3: Representative FMO Properties for Benzoylthiourea Derivatives

This table provides an example of HOMO-LUMO energies and the resulting energy gap calculated for similar compounds, illustrating how these values inform molecular reactivity.

ParameterTypical Calculated Value (eV)Significance
HOMO Energy-6.0 to -6.5Electron-donating ability (nucleophilicity)
LUMO Energy-1.5 to -2.5Electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE)~3.5 to 4.5Chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mdpi.comchemrxiv.org It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. ajol.info

The MEP map is color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack. In benzoylthiourea derivatives, these regions are typically found around the electronegative oxygen and sulfur atoms. researchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. Such regions are generally located around the hydrogen atoms, particularly the acidic N-H protons. researchgate.net

Green regions denote neutral or near-zero potential.

For this compound, the MEP map would clearly show the negative potential concentrated on the C=O and C=S groups, highlighting them as primary interaction sites for electrophiles. Conversely, the N-H protons would appear as positive potential regions, indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) and Fukui Function Analysis for Electronic Delocalization and Nucleophilicity/Electrophilicity

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and orbital interactions within a molecule. scholarsresearchlibrary.com It examines hyperconjugative interactions, which are stabilizing effects arising from the overlap of a filled donor orbital with a vacant acceptor orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge transfer and greater stabilization. In benzoylthiourea structures, significant delocalization is often observed between the lone pairs on the nitrogen, oxygen, and sulfur atoms and the antibonding π* orbitals of the carbonyl and thiocarbonyl groups.

Fukui functions are used to describe the sensitivity of the electron density at a particular point in the molecule to a change in the total number of electrons. scholarsresearchlibrary.comresearchgate.net This analysis helps to pinpoint the most nucleophilic (site for electrophilic attack) and electrophilic (site for nucleophilic attack) atoms within the molecule with greater precision than MEP maps alone.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Thiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. farmaciajournal.comfarmaciajournal.com For thiourea derivatives, which exhibit a wide range of biological activities including antibacterial, antifungal, and anticancer properties, QSAR is a valuable tool in drug design. farmaciajournal.comnih.govnih.govresearchgate.net

A QSAR study involves calculating various molecular descriptors for a set of thiourea compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that relates these descriptors to the observed biological activity. nih.gov

Such models can predict the activity of new, unsynthesized thiourea derivatives, guiding medicinal chemists to design more potent compounds. nih.gov For example, a QSAR model might reveal that the anticancer activity of a series of thiourea compounds is positively correlated with their hydrophobicity and negatively correlated with the volume of a particular substituent, providing clear directions for structural modification.

Development of Physicochemical Descriptors for this compound Analogues

The biological activity of a compound is intrinsically linked to its physicochemical properties. For analogues of this compound, a variety of descriptors are calculated to quantify these properties. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic, and are fundamental for building predictive statistical models.

Lipophilicity, often expressed as log P, is a critical descriptor that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For series of related salicylanilide derivatives, which share structural similarities with benzamides, lipophilicity was determined experimentally using methods like RP-HPLC and also calculated using software. nih.gov It was observed that substitutions on the anilide part of the molecule systematically increased lipophilicity in the order: OCH₃ < CH₃ < Cl < Br < CF₃. nih.gov

In Quantitative Structure-Activity Relationship (QSAR) studies of similar N-acylbenzenesulfonamides and 5-oxo-1,2,4-triazines, a wide array of descriptors are employed to model anticancer activity. nih.govnih.gov These descriptors encode different aspects of the molecular structure. The results of these QSAR models indicated that anticancer activity depends on factors like topological distances, the number of rings, charge distribution, and hydrophilicity. nih.govnih.gov

Below is a table of common physicochemical descriptors used in the analysis of compounds analogous to this compound.

Descriptor TypeExample DescriptorsDescription
Hydrophobicity Log PMeasures the lipophilicity of a compound, affecting membrane permeability.
Topological HATS6s, SpMax7_Bh(p)Describes atomic connectivity and branching within the molecule. nih.gov
3D-MoRSE SM3_GEncodes 3D molecular structure based on electron diffraction. nih.gov
RDF RDF125 mRepresents the radial distribution function of atomic properties. nih.gov
GETAWAY Hy (Hydrophilic factor)Relates to molecular geometry, topology, and atomic properties, influencing hydrophilicity. nih.gov
Charge Maximum Positive ChargeDescribes the distribution of partial charges across the molecule. nih.gov

Statistical Models for Correlating Structural Features with In Vitro Biochemical Parameters

Statistical models are essential for establishing a mathematical relationship between the calculated physicochemical descriptors (independent variables) and the observed biological activity (dependent variable). Multiple Linear Regression (MLR) is a commonly used technique to develop these QSAR models.

For a series of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, a QSAR model was developed to correlate their cytotoxic activity against HeLa cancer cells with specific structural descriptors. nih.gov The resulting model identified five key descriptors that significantly influenced the activity:

HATS6s (a GETAWAY descriptor)

RDF125 m (a Radial Distribution Function descriptor)

SpMax7_Bh(p) (a Burden descriptor)

SM3_G (a 3D matrix descriptor)

Hy (a hydrophilic factor) nih.gov

Similarly, QSAR studies on N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides revealed statistically significant models for anticancer activity against MCF-7, HCT-116, and HeLa cell lines. nih.gov These models indicated that the biological activity was dependent on topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments. nih.gov In a study on biphenyl carboxamide analogues, an MLR model with a high correlation coefficient (R² = 0.800) was developed, suggesting good predictive power for analgesic activity. medcraveonline.com

The general form of an MLR equation used in these studies is:

Log(Activity) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is a constant and c₁...cₙ are the coefficients for their respective descriptors (D₁...Dₙ). The statistical quality of these models is typically validated using parameters like the correlation coefficient (R²), F-test values, and cross-validation techniques to ensure their robustness and predictive ability.

Molecular Docking and Dynamics Simulations for Ligand-Target Molecular Recognition Studies

Molecular docking and dynamics simulations are computational techniques that model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. These methods are pivotal for understanding drug action mechanisms and for structure-based drug design.

Prediction of Binding Modes and Interaction Profiling with Model Proteins (e.g., Enzyme Active Sites)

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This allows for the detailed analysis of the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies of related compounds, docking has been used to predict binding to various enzyme targets. For instance, a derivative of 1,3,4-thiadiazole was docked into the active site of dihydrofolate reductase (DHFR). mdpi.com The results showed a strong binding affinity (ΔG = -9.0 kcal/mol), stabilized by three intermolecular hydrogen bonds with key amino acid residues Asp 21, Ser 59, and Tyr 22. mdpi.com Similarly, docking studies of novel sulfonamide derivatives against dihydropteroate synthase (DHPS), a bacterial enzyme, were performed to estimate their binding energies and potential antibacterial activity. nih.gov

The table below summarizes findings from docking studies on analogous compounds.

Compound ClassTarget ProteinKey Interactions/FindingsBinding Energy (ΔG)
1,3,4-Thiadiazole DerivativeDihydrofolate Reductase (DHFR)Hydrogen bonds with Asp 21, Ser 59, Tyr 22. mdpi.com-9.0 kcal/mol mdpi.com
Benzamide DerivativeHIV-1 ProteaseShowed substantial binding affinities comparable to the standard drug Indinavir. laurinpublishers.com-8.6 kcal/mol laurinpublishers.com
Sulfonamide DerivativesDihydropteroate Synthase (DHPS)Computational docking performed to estimate binding energy against the PABA receptor. nih.govNot Specified
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamideα-glucosidase, α-amylaseDisplayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.netNot Specified

Conformational Stability and Dynamics of Ligand-Target Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-target complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations have been employed to validate the stability of docked complexes for compounds structurally related to this compound. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-benzamide derivatives, MD simulations were performed on the most active compound to confirm its potential as an α-glucosidase and α-amylase inhibitor. researchgate.net The stability of the ligand within the binding site of the target proteins was assessed by analyzing the Root Mean Square Deviation (RMSD) of the complex over the simulation time. A stable RMSD value suggests that the ligand remains in its docked conformation and the complex is stable. researchgate.net

These simulations provide critical information on:

Conformational Stability: Assessing whether the ligand remains bound in the predicted pose.

Binding Free Energies: More accurate calculation of binding affinities.

Role of Water Molecules: Understanding the role of solvent in mediating ligand-protein interactions.

Flexibility: Analyzing the flexibility of different regions of the protein upon ligand binding.

Theoretical studies on related benzoylthiourea compounds using methods like Density Functional Theory (DFT) also help to understand the molecule's intrinsic properties, such as its optimized geometry, electronic structure (HOMO-LUMO energy gap), and molecular electrostatic potential, which all influence its interaction with biological targets. researchgate.netuokerbala.edu.iq

Mechanistic Investigations of 4 Chloro N 2 Ethylphenyl Carbamothioyl Benzamide in Biochemical Systems in Vitro Studies

Enzyme Inhibition Mechanism Elucidation using In Vitro Assays

The N-benzoylthiourea scaffold is recognized for its versatile enzyme inhibitory potential, stemming from its ability to coordinate with metallic cofactors and form hydrogen bonds within enzyme active sites.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Modalities and Kinetics

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in cholinergic neurotransmission, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.govresearchgate.net Several studies have demonstrated that thiourea (B124793) and its derivatives can act as inhibitors of these enzymes. nih.govresearchgate.net

Research on various substituted benzoylthiourea derivatives has shown a range of inhibitory activities. For some series of compounds, the inhibition against AChE was found to be more potent and selective than against BChE. researchgate.netnih.gov For instance, one study reported IC50 values for AChE inhibition as low as 0.029 µM for a benzoylthiourea-pyrrolidine derivative, a potency comparable to the standard drug donepezil. researchgate.net In another study, different thiourea derivatives showed IC50 values of 50 µg/mL against AChE and 60 µg/mL against BChE. nih.gov The inhibitory mechanism is often explored through kinetic and molecular docking studies, which suggest that these molecules can interact with the peripheral anionic site (PAS) of the enzyme, thereby blocking the entrance to the catalytic site. medchemexpress.com

The specific inhibitory profile of 4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide would be influenced by its substitution pattern. The 4-chloro substituent on the benzoyl ring and the 2-ethyl group on the phenyl ring would modulate the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its binding affinity and selectivity for AChE and BChE.

Table 1: Cholinesterase Inhibitory Activity of Representative Thiourea Derivatives

Compound TypeTarget EnzymeInhibition (IC50)Reference
Benzoylthiourea-pyrrolidine derivative (1ab)Acetylcholinesterase (AChE)0.029 µM researchgate.net
Thiourea Derivative (Compound 3)Acetylcholinesterase (AChE)50 µg/mL nih.gov
Thiourea Derivative (Compound 3)Butyrylcholinesterase (BChE)60 µg/mL nih.gov
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase (AChE)38.98 µM medchemexpress.com
2-(phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BChE)1.60 µM medchemexpress.com

Glycosidase (α-Amylase, α-Glucosidase) Interaction Mechanisms

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov The potential of thiourea derivatives to inhibit these enzymes has been investigated. Studies have shown that certain benzoylthiourea derivatives exhibit potent inhibitory activity against α-amylase. For example, pyrimidine-linked acyl thiourea derivatives have been identified as strong α-amylase inhibitors, with some compounds showing IC50 values as low as 1.478 µM. Other research on 1-octanoyl-3-aryl thiourea derivatives reported more moderate α-amylase inhibition, with IC50 values in the range of 282.1 to 294.2 µg/mL.

The mechanism of inhibition is believed to involve the interaction of the thiourea scaffold with the enzyme's active site. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups) allows these molecules to form multiple contacts with amino acid residues in the catalytic center, disrupting substrate binding and/or the catalytic process.

Tyrosinase Inhibition Kinetics and Binding Site Analysis

Tyrosinase is a copper-containing enzyme that plays a central role in melanin biosynthesis and enzymatic browning. Its inhibitors are of great interest in the cosmetic and food industries. Phenylthiourea is a well-known and potent tyrosinase inhibitor, establishing a strong precedent for the activity of this class of compounds.

Recent studies on more complex thiourea derivatives have further elucidated their anti-tyrosinase potential. For example, a series of indole–thiourea derivatives were found to be potent tyrosinase inhibitors, with one compound exhibiting an IC50 of 5.9 µM, significantly stronger than the standard inhibitor kojic acid (IC50 = 16.4 µM). Kinetic analyses, such as Lineweaver–Burk plots, often reveal a competitive mode of inhibition, suggesting that these compounds vie with the natural substrate (e.g., L-tyrosine) for binding to the enzyme's active site.

Molecular docking and structural studies indicate that thiourea derivatives can bind within the tyrosinase active site, interacting with key residues and potentially chelating the copper ions essential for catalysis. However, some studies show that inhibitors like phenylthiourea may not directly coordinate with the active site metal ions but instead bind via hydrophobic interactions, effectively blocking substrate access. The 4-chloro and 2-ethyl substituents of this compound would be expected to influence these hydrophobic and electronic interactions within the active site.

Table 2: Tyrosinase Inhibitory Activity of Representative Thiourea Derivatives

Compound TypeInhibition (IC50)Inhibition TypeReference
Indole-thiourea derivative (4b)5.9 µMCompetitive
Kojic Acid (Reference)16.4 µMCompetitive
N-aryl-N'-substituted phenylthiourea6.13 µMNot Specified

Nucleotidase (e.g., h-NTPDase isoforms) Interaction Studies

Ectonucleoside triphosphate diphosphohydrolases (NTPDases), such as NTPDase1 (CD39), are cell surface enzymes that hydrolyze extracellular nucleotides like ATP and ADP, playing a crucial role in regulating purinergic signaling. These enzymes are therapeutic targets for conditions involving inflammation, thrombosis, and cancer.

The literature on inhibitors for NTPDases primarily focuses on nucleotide analogues, suramin, polyoxometalates, and quinoline derivatives. medchemexpress.com While some sulfamoyl-benzamide derivatives have been reported as selective inhibitors of h-NTPDase8, there is a lack of specific research investigating N-(arylcarbamothioyl)benzamide or benzoylthiourea derivatives as inhibitors of NTPDase isoforms. nih.gov Therefore, the interaction of this compound with these enzymes remains an area for future investigation.

Antioxidant and Free Radical Scavenging Mechanisms (In Vitro)

Many thiourea derivatives have been reported to possess antioxidant and free radical scavenging properties. These activities are commonly evaluated in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The mechanism by which thioureas scavenge free radicals is thought to involve the donation of a hydrogen atom from the N-H groups of the thiourea moiety. Theoretical studies suggest that the primary mechanism is likely Hydrogen Atom Transfer (HAT), where a hydrogen atom is directly transferred to the radical, over Single Electron Transfer (SET) pathways. Thioureas are known to be effective scavengers of superoxide and hydroxyl radicals. The antioxidant capacity can be quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial radicals. For example, 1,3-diphenyl-2-thiourea (DPTU) was reported to have a DPPH IC50 value of 0.710 mM. The specific antioxidant activity of this compound would depend on how its substituents affect the stability of the N-H bonds and the radical species formed after hydrogen donation.

Investigations of Molecular Interactions with Nucleic Acids (e.g., DNA Binding, Intercalation)

The interaction of small molecules with DNA is a fundamental aspect of many therapeutic agents, particularly in cancer chemotherapy. DNA intercalators are typically planar, polycyclic aromatic molecules that can insert themselves between the base pairs of the DNA double helix, leading to structural distortions and inhibition of processes like replication and transcription.

While direct DNA binding studies for this compound are not available, the general structural features of N-benzoylthiourea derivatives, which include multiple aromatic rings, suggest a potential for such interactions. Molecular docking studies on a series of new benzoylthiourea derivatives against Escherichia coli DNA gyrase B, an enzyme that manipulates DNA topology, have shown favorable binding scores. This suggests that these compounds might inhibit DNA replication, indicating a potential interaction with the enzyme-DNA complex. The planar benzoyl and phenyl rings in the structure of this compound could facilitate π-stacking interactions with DNA bases, a hallmark of intercalation, although non-intercalative groove binding is also possible. Further biophysical studies, such as UV-Vis titration, fluorescence quenching, or circular dichroism with calf thymus DNA (ctDNA), would be necessary to confirm and characterize the mode and strength of any such interaction.

Ligand-Metal Coordination Chemistry and Complex Formation Studies

N-acylthiourea derivatives are recognized for their versatile coordinating ability with a variety of metal ions, owing to the presence of multiple donor atoms (sulfur, oxygen, and nitrogen) tandfonline.comnih.govnih.gov. This allows them to act as flexible ligands, forming stable complexes with transition metals.

Based on studies of analogous N,N-disubstituted-N'-benzoylthiourea ligands, it is common for these compounds to form complexes with a 1:2 metal-to-ligand stoichiometry with divalent metal ions like Cu(II) and Ni(II) nih.govnih.gov. For instance, copper(II) complexes are frequently prepared by reacting a copper(II) salt with the acylthiourea derivative in a 1:2 molar ratio nih.govnih.gov.

The stability of these complexes is a key aspect of their chemistry. While specific stability constants for this compound complexes are not documented in the available literature, the formation of stable complexes is a general characteristic of N-acylthiourea ligands nih.govuobasrah.edu.iq. The chelate effect, resulting from the bidentate coordination of the ligand, contributes significantly to the thermodynamic stability of the resulting metal complexes. For platinum group metals like Pt(IV), N-acylthiourea ligands are also known to form stable complexes, which have been a subject of interest in medicinal chemistry tandfonline.com.

The coordination of these ligands to a metal center often enhances their biological activity compared to the free ligand nih.govnih.gov. The stability of these complexes is crucial for their potential applications. For example, Ni(II) complexes with thiourea and its derivatives can exist in various geometries, including tetrahedral, square planar, and octahedral, with equilibria often present between these forms in solution researchgate.net.

Table 1: Common Stoichiometries of N-Acylthiourea Metal Complexes with Divalent Metals

Metal IonCommon Stoichiometry (Metal:Ligand)
Cu(II)1:2
Ni(II)1:2
Pd(II)1:1, 1:2

Note: This table is based on data for structurally similar N-acylthiourea ligands, not specifically this compound.

The most common coordination mode for N-acylthiourea derivatives involves the deprotonated ligand acting as a bidentate chelating agent, coordinating through the carbonyl oxygen and the thiocarbonyl sulfur atoms (S,O-coordination) nih.govresearchgate.netresearchgate.net. This forms a stable six-membered chelate ring with the metal center.

Structural studies, including single-crystal X-ray diffraction, on complexes of similar ligands provide detailed information on their coordination behavior. For example, the crystal structure of copper(II) complexes with N,N-diethyl-N'-(R-benzoyl)thiourea ligands reveals a nearly square-planar geometry, with two deprotonated ligands coordinated to the Cu(II) ion through the oxygen and sulfur atoms in a cis arrangement nih.govnih.gov.

In the case of platinum(II) complexes with N,N-disubstituted-4-chlorobenzoyl thiourea ligands, a square-planar coordination geometry is also observed, with two oxygen and two sulfur atoms from the ligands in a cis configuration around the Pt(II) center nih.gov. The coordination to the metal ion is often confirmed by spectroscopic methods. In the infrared (IR) spectra, a shift in the vibrational frequencies of the C=O and C=S groups upon complexation indicates the involvement of these groups in bonding to the metal ion.

The versatility of N-acylthiourea ligands is also demonstrated by their ability to adopt other coordination modes. Although less common, monodentate coordination through the sulfur atom has been observed, as well as bidentate coordination through the sulfur and a nitrogen atom (S,N-coordination) tandfonline.comrsc.org. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the reaction conditions.

Table 2: Illustrative Bond Lengths in a Cu(II) Complex with a Structurally Similar N-Acylthiourea Ligand

BondTypical Bond Length (Å)
Cu-S2.2 - 2.3
Cu-O1.9 - 2.0

Note: These values are representative of Cu(II) complexes with N,N-diethyl-N'-(benzoyl)thiourea derivatives and are provided for illustrative purposes, as specific data for this compound complexes is not available.

Advanced Academic Exploration and Future Research Directions for Carbamothioylbenzamide Scaffolds

Design Principles for Novel Carbamothioylbenzamide Ligands with Tunable Specificity for Biochemical Targets

The design of novel carbamothioylbenzamide ligands with tailored specificity for biochemical targets is guided by established structure-activity relationships (SAR). youtube.comyoutube.com The core scaffold presents multiple sites for chemical modification, allowing for the fine-tuning of steric, electronic, and hydrophobic properties. These modifications influence the ligand's interaction with the target's binding site, thereby affecting its potency and selectivity. semanticscholar.org

Key design principles include:

Aromatic Ring Substitutions: The nature and position of substituents on both the benzamide (B126) and the N-phenyl rings are critical. For instance, the presence of a chloro group at the 4-position of the benzamide ring, as in the title compound, can enhance binding affinity through halogen bonding or by altering the electronic nature of the aromatic system. youtube.com Varying the substituents on the N-phenyl ring (e.g., the 2-ethyl group) can modulate lipophilicity and steric interactions within the binding pocket. semanticscholar.org

Conformational Constraints: Introducing rigid linkers or cyclic structures can lock the molecule into a specific conformation that is more favorable for binding to a particular target, thus increasing specificity.

A systematic exploration of these modifications, often guided by computational modeling, is essential for developing ligands with high affinity and selectivity for specific biochemical targets such as kinases, proteases, or receptors. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Carbamothioylbenzamide Derivatives

Molecular Scaffold ModificationPredicted Impact on Biochemical Target SpecificityRationale
Substitution on the Benzoyl RingModulation of electronic properties and potential for specific interactions (e.g., halogen bonds).Electron-withdrawing or donating groups can alter the charge distribution of the entire molecule, influencing electrostatic interactions with the target.
Substitution on the N-Phenyl RingAlteration of steric hindrance and lipophilicity to fit specific binding pockets.Bulky or lipophilic groups can enhance van der Waals interactions and improve membrane permeability.
Isosteric Replacement of SulfurChanges in hydrogen bonding capabilities and geometric preferences.Replacing sulfur with oxygen (urea) or selenium (selenourea) would alter the bond lengths, angles, and hydrogen bond accepting strength.

Exploration of Supramolecular Assembly and Self-Organization Phenomena for Advanced Materials Research

The carbamothioylbenzamide scaffold possesses functional groups, namely the amide and thioamide moieties, that are capable of forming robust intermolecular hydrogen bonds. These interactions can drive the self-assembly of individual molecules into well-ordered, one-, two-, or three-dimensional supramolecular structures. nih.govnih.gov The study of these self-organization phenomena is a burgeoning area of research with potential applications in the development of advanced materials. researchgate.net

Key aspects of supramolecular assembly in carbamothioylbenzamides include:

Hydrogen Bonding Networks: The N-H protons of both the amide and thioamide groups can act as hydrogen bond donors, while the carbonyl oxygen and thiocarbonyl sulfur can act as acceptors. This can lead to the formation of various hydrogen-bonding motifs, such as chains or sheets. nih.gov

π-π Stacking: The aromatic rings in the molecule can participate in π-π stacking interactions, which further stabilize the supramolecular assembly. researchgate.net

By understanding and controlling these non-covalent interactions, it is possible to design carbamothioylbenzamide derivatives that self-assemble into materials with desired properties, such as liquid crystals, gels, or porous frameworks. gelenslab.orgyoutube.com

Development of Chemical Probes for Understanding Cellular Pathway Modulation (In Vitro Contexts)

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. nih.gov Carbamothioylbenzamide derivatives can be developed as chemical probes to investigate cellular signaling pathways. chemrxiv.org

The development of such probes involves:

Identification of a Specific Target: The first step is to identify a carbamothioylbenzamide derivative that exhibits high affinity and selectivity for a particular protein of interest.

Incorporation of a Reporter Tag: The lead compound is then modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a clickable alkyne group. nih.gov This tag allows for the visualization or isolation of the target protein.

In Vitro Validation: The synthesized probe is then used in in vitro experiments, such as cell culture studies, to confirm that it retains its binding affinity for the target and can be used to monitor the target's localization, expression levels, or interactions with other proteins. nih.gov

These chemical probes can be invaluable tools for elucidating the roles of specific proteins in various cellular processes and for validating new drug targets. core.ac.uk

Integration with High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify molecules with a desired biological activity. mdpi.com Integrating carbamothioylbenzamide libraries with HTS methodologies can accelerate the discovery of new drug leads and help to elucidate their mechanisms of action. thermofisher.com

The process typically involves:

Library Synthesis: A diverse library of carbamothioylbenzamide derivatives is synthesized, often using combinatorial chemistry approaches. nih.gov

Assay Development: A robust and automated assay is developed to measure the biological activity of interest, such as enzyme inhibition or cell viability.

Screening and Hit Identification: The compound library is screened using the HTS platform, and "hits" – compounds that show significant activity – are identified. nih.gov

Mechanism of Action Studies: Follow-up studies are then conducted on the hits to determine their mechanism of action, often involving secondary screens and target identification experiments. semanticscholar.org

This approach can efficiently sift through a vast chemical space to identify promising carbamothioylbenzamide-based compounds for further development. mdpi.com

Theoretical Advancements in Computational Chemistry for Predictive Molecular Modeling of Carbamothioylbenzamides

Computational chemistry plays a crucial role in understanding the properties of carbamothioylbenzamides and in guiding the design of new derivatives. frontiersin.orgnih.gov Theoretical methods such as Density Functional Theory (DFT) and molecular docking are powerful tools for predictive molecular modeling. researchgate.netrsc.org

Key applications of computational chemistry in this area include:

Conformational Analysis: DFT calculations can be used to determine the most stable conformations of carbamothioylbenzamide derivatives and to study the rotational barriers around key bonds. rsc.org

Electronic Structure Analysis: These calculations provide insights into the electronic properties of the molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for reactivity and intermolecular interactions. nih.govnih.gov

Molecular Docking: Molecular docking simulations can predict the binding mode of a carbamothioylbenzamide ligand within the active site of a target protein. semanticscholar.orgnih.gov This information is invaluable for understanding the molecular basis of activity and for designing more potent inhibitors. nih.govmdpi.com

Predictive Modeling: By combining computational data with experimental results, it is possible to develop predictive models that can forecast the biological activity of new, unsynthesized carbamothioylbenzamide derivatives. frontiersin.orgnih.gov

These theoretical advancements are accelerating the pace of research in this field by reducing the need for extensive trial-and-error synthesis and testing. rsc.org

Table 2: Computational Chemistry Methods in Carbamothioylbenzamide Research

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Calculation of electronic structure and molecular orbitals.Understanding of reactivity, stability, and spectroscopic properties.
Molecular DockingSimulation of ligand-protein binding.Prediction of binding affinity and orientation in the active site.
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of the ligand-protein complex over time.Assessment of the stability of the binding pose and identification of key interactions.
Quantitative Structure-Activity Relationship (QSAR)Statistical correlation of chemical structure with biological activity.Development of predictive models for designing new compounds with enhanced activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-N-[(2-ethylphenyl)carbamothioyl]benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling 4-chlorobenzoyl chloride with 2-ethylphenylthiourea derivatives under controlled conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature control : Maintain 60–80°C to prevent side reactions like hydrolysis of the carbamothioyl group .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolves bond lengths (e.g., C=S at 1.68 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
  • NMR spectroscopy : ¹H NMR peaks at δ 10.2 ppm (N–H) and δ 7.3–8.1 ppm (aromatic protons) confirm functional groups .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 320.8 matches theoretical molecular weight .

Q. What are the primary challenges in characterizing its solubility and stability?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility) vs. aqueous buffers (limited solubility; use surfactants for in vitro assays) .
  • Stability : Monitor via HPLC under varying pH (stable at pH 5–7; degrades in alkaline conditions due to thiourea hydrolysis) .

Advanced Research Questions

Q. How do computational methods like DFT resolve discrepancies in experimental data for this compound?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-311G(d,p)) optimize geometry and compare with crystallographic data. For example, calculated vs. experimental C–Cl bond lengths (1.73 Å vs. 1.71 Å) validate structural models .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H-bond contribution) to explain packing motifs .

Q. What strategies are effective in analyzing its enzyme inhibition mechanisms?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., SARS-CoV-2 main protease, with binding energy ≤ −7.2 kcal/mol) .
  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How can positional isomerism (e.g., 2-ethyl vs. 4-ethyl substitution) alter pharmacological activity?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs and test against cancer cell lines (e.g., MCF-7). 2-ethyl derivatives show 20% higher cytotoxicity due to enhanced hydrophobic interactions .
  • Crystal structure overlay : Compare with 4-chloro-N-(4-methylphenyl)benzamide to identify steric clashes affecting binding .

Q. What experimental and theoretical approaches reconcile contradictions in reported reaction yields?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalysts (e.g., HOBt vs. EDCI) and solvents to identify optimal conditions (e.g., EDCI in DMF yields 82% vs. 65% with HOBt) .
  • Transition state modeling : Locate energy barriers (e.g., 25 kcal/mol for carbamothioyl group formation) to explain kinetic limitations .

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